Diazoacetyl-DL-Nle-OMe

Descripción general

Descripción

This compound is widely used in organic synthesis due to its diazo functionality and acetyl group, which play crucial roles as reagents in various chemical reactions . It is known for its ability to introduce diazo groups into organic compounds, making it a valuable tool in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .

Métodos De Preparación

Diazoacetyl-DL-Nle-OMe can be synthesized through several synthetic routes. One common method involves the reaction of diazoacetic acid with DL-norleucine methyl ester under specific conditions . The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the diazo compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Análisis De Reacciones Químicas

Diazoacetyl-DL-Nle-OMe undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield amines .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Diazoacetyl-DL-Nle-OMe contains a diazo functionality and an acetyl group, which are crucial for its reactivity in organic reactions. The compound primarily acts as a specific inhibitor of the enzyme cathepsin D, an aspartyl protease involved in various cellular processes, including cancer cell invasion. By inhibiting cathepsin D, this compound can reduce cellular invasion without significantly affecting cell proliferation .

Key Applications

- Peptide Synthesis

- Drug Development

- Bioconjugation Techniques

- Research on Enzyme Inhibition

- Analytical Chemistry

Case Study 1: Inhibition of Cathepsin D

A study demonstrated that this compound effectively inhibits cathepsin D activity in vitro, leading to reduced invasion of cancer cells. The research highlighted its potential as a therapeutic agent in cancer treatment by modulating protease activity.

Case Study 2: Peptide Synthesis Applications

Research involving the synthesis of cyclic peptides using this compound showcased its utility in creating complex structures that mimic natural proteins. This work emphasized the compound's role in advancing peptide-based therapeutics and understanding protein folding mechanisms .

Mecanismo De Acción

The mechanism of action of Diazoacetyl-DL-Nle-OMe involves its ability to inhibit enzymes by binding to their active sites . This binding prevents the substrate from interacting with the enzyme, thereby inhibiting its activity . One specific target of this compound is the aspartyl protease cathepsin D, which plays a role in cancer cell invasion . By inhibiting cathepsin D, this compound can reduce the invasive potential of cancer cells .

Comparación Con Compuestos Similares

Diazoacetyl-DL-Nle-OMe is unique compared to other diazo compounds due to its specific structure and reactivity . Similar compounds include diazoacetyl-DL-2-aminohexanoic acid-methyl ester and diazoacetyl-DL-norleucine-OME . These compounds share similar diazo functionalities but differ in their specific chemical structures and reactivity profiles . The uniqueness of this compound lies in its ability to selectively inhibit certain enzymes and its stability under various reaction conditions .

Actividad Biológica

Diazoacetyl-DL-Nle-OMe, also known as diazoacetyl-DL-norleucine methyl ester, is a compound that has garnered interest in the fields of organic synthesis and pharmacology. Its unique structure and reactivity make it a valuable intermediate in the development of pharmaceuticals and agrochemicals. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

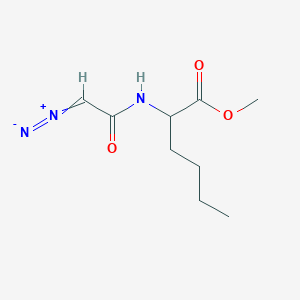

Chemical Structure and Properties

This compound is characterized by the presence of a diazoacetyl group attached to a norleucine methyl ester. This structural feature contributes to its reactivity and biological interactions.

- Molecular Formula : C₉H₁₁N₃O₂

- Molecular Weight : 197.20 g/mol

The biological activity of this compound is primarily attributed to its ability to modify proteins through covalent bonding. This is particularly relevant in the context of enzyme inhibition and receptor interactions.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with various receptors, influencing signaling pathways critical for cellular function.

Case Studies and Experimental Data

- In Vitro Studies : Research has demonstrated that this compound exhibits inhibitory effects on specific enzymes such as dipeptidyl peptidase IV (DPP-IV), which plays a role in glucose metabolism. Inhibition of DPP-IV can enhance insulin secretion, making this compound a candidate for diabetes treatment .

- Toxicological Assessments : Toxicity studies indicate that while this compound has beneficial effects at therapeutic doses, higher concentrations may lead to adverse effects, necessitating careful dosage management .

- Biological Activity Profiles : A detailed analysis of this compound's biological activity profiles reveals its potential teratogenic and carcinogenic properties at elevated doses, highlighting the importance of understanding its pharmacokinetics and metabolism .

Data Table: Biological Activity Profiles

| Activity Type | Probability (Pa) | Notes |

|---|---|---|

| Teratogenic | 0.534 | Increased risk at higher concentrations |

| Carcinogenic | 0.571 | Potentially harmful metabolites identified |

| Embryotoxic | 0.495 | Risk associated with developmental exposure |

| Sedative | 0.39 | Observed in animal models |

Propiedades

IUPAC Name |

methyl 2-[(2-diazoacetyl)amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O3/c1-3-4-5-7(9(14)15-2)12-8(13)6-11-10/h6-7H,3-5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZUCPCIYJMTPIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=O)OC)NC(=O)C=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7013-09-4 | |

| Record name | N-Diazoacetylnorleucine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007013094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.